molecular formula C8H16ClNO2 B13126959 Ethyl(2S)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride

Ethyl(2S)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride

Cat. No.: B13126959
M. Wt: 193.67 g/mol
InChI Key: URJFFPOICMEAON-IHEARLNSSA-N
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Description

Ethyl(2S)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring, an amino group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(2S)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

    Introduction of the Amino Group: The amino group can be introduced via an amination reaction, where an amine is added to the cyclopropane ring.

    Esterification: The carboxylate group is esterified with ethanol to form the ethyl ester.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl(2S)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Ethyl(2S)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl(2S)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropane ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl(2S)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride is unique due to its cyclopropane ring, which imparts rigidity and unique steric properties. This makes it distinct from other compounds with similar functional groups but different ring structures.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

ethyl (2S)-1-amino-2-ethylcyclopropane-1-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-3-6-5-8(6,9)7(10)11-4-2;/h6H,3-5,9H2,1-2H3;1H/t6-,8?;/m0./s1

InChI Key

URJFFPOICMEAON-IHEARLNSSA-N

Isomeric SMILES

CC[C@H]1CC1(C(=O)OCC)N.Cl

Canonical SMILES

CCC1CC1(C(=O)OCC)N.Cl

Origin of Product

United States

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